Regioisomeric Sulfamoyl Junction: 2,6- vs. 4,6-Dimethylpyrimidinyl
The target compound bears a 2,6-dimethylpyrimidin-4-yl sulfamoyl group, a regioisomeric arrangement distinct from the more extensively studied 4,6-dimethylpyrimidin-2-yl sulfamoyl motif (exemplified by sulfamethazine-derived analogs). In the 2,6-dimethylpyrimidin-4-yl configuration, the sulfamoyl NH is attached at the pyrimidine C4 position, flanked by methyl groups at C2 and C6; this alters the pKₐ of the sulfamoyl NH and the hydrogen-bond donor/acceptor geometry relative to the 4,6-dimethylpyrimidin-2-yl isomer where the sulfamoyl NH resides at C2 between methyl groups at C4 and C6 [1]. While no direct head-to-head biochemical comparison of these two regioisomers has been published, the distinct InChI Keys (SAQTZSHTKSSSSL-UHFFFAOYSA-N for the target vs. STLXVYKRYLZSGP-UHFFFAOYSA-N for the 4,6-dimethylpyrimidin-2-yl isomer ) confirm non-identical chemical structures that preclude interchangeable use in target-engagement assays.
| Evidence Dimension | Regiochemistry of dimethylpyrimidine–sulfamoyl junction |
|---|---|
| Target Compound Data | 2,6-dimethylpyrimidin-4-yl sulfamoyl (sulfamoyl NH at pyrimidine C4; methyl groups at C2 and C6); InChI Key SAQTZSHTKSSSSL-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (sulfamoyl NH at pyrimidine C2; methyl groups at C4 and C6); InChI Key STLXVYKRYLZSGP-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric: distinct atom connectivity; no quantitative biochemical difference available in open literature |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI Key analysis |
Why This Matters
Regioisomeric sulfamoyl junctions produce distinct molecular recognition surfaces at the pyrimidine ring, meaning SAR established for the 4,6-dimethylpyrimidin-2-yl series cannot be assumed to transfer to the 2,6-dimethylpyrimidin-4-yl series without confirmatory testing, making procurement of the correct regioisomer essential for assay validity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1167094, N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethylbenzamide. https://pubchem.ncbi.nlm.nih.gov/compound/1167094 (accessed 2026-04-30). View Source
